molecular formula C17H12O4 B6170315 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one CAS No. 2419398-96-0

4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one

Cat. No.: B6170315
CAS No.: 2419398-96-0
M. Wt: 280.3
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Description

4,5-Bis(4-hydroxyphenyl)-2H-pyran-2-one is a pyran-2-one derivative characterized by a six-membered lactone ring substituted with two 4-hydroxyphenyl groups at positions 4 and 4. Its structure distinguishes it from other bis(4-hydroxyphenyl)-containing compounds, as the pyranone core may influence solubility, stability, and intermolecular interactions.

Properties

CAS No.

2419398-96-0

Molecular Formula

C17H12O4

Molecular Weight

280.3

Purity

95

Origin of Product

United States

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares the bis(4-hydroxyphenyl) motif with several classes of molecules but differs in core structure, synthesis, and applications. Below is a comparative analysis:

Table 1: Key Comparisons of 4,5-Bis(4-hydroxyphenyl)-2H-pyran-2-one with Structurally Related Compounds

Compound Class Core Structure Key Substituents Synthesis Method Key Properties/Applications References
Pyran-2-one derivative Pyranone lactone 4,5-bis(4-hydroxyphenyl) Not specified Hypothetical bioactivity -
Diarylheptanoids Heptane chain Bis(4-hydroxyphenyl) Natural isolation Antioxidant activity
Onium salts Alkylimidazolium Bis(4-hydroxyphenyl)alkyl Multi-step synthesis Polymer nanocomposite modifiers
Spirobenzofuran derivatives Spiro fused rings Multiple hydroxyphenyl Not specified Undetermined, likely complex bioactivity

Key Observations:

Structural Differences: The pyran-2-one core is distinct from the heptane chain in diarylheptanoids, the imidazolium salt in onium compounds, and the spiro fused rings in benzofuran derivatives. These structural variations influence electronic properties, steric effects, and intermolecular interactions. Diarylheptanoids (e.g., 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone) exhibit linear flexibility due to their heptane backbone, whereas the pyran-2-one derivative’s rigid lactone ring may restrict conformational mobility .

Functional Groups: All compounds feature phenolic hydroxyl groups, which are critical for hydrogen bonding and redox activity.

Synthesis: Diarylheptanoids are often isolated from plants (e.g., Etlingera species), whereas onium salts require multi-step synthetic routes involving hydroxyalkylation and quaternization .

Applications: Diarylheptanoids demonstrate proven antioxidant activity, attributed to their phenolic moieties . Onium salts are used as reactive modifiers in polymer nanocomposites, leveraging their ionic character and thermal stability . The pyran-2-one derivative’s applications remain speculative but could align with bioactive lactones (e.g., antimicrobial or anti-inflammatory agents).

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